molecular formula C10H18O B1590485 (+)-Santolina alcohol CAS No. 35671-15-9

(+)-Santolina alcohol

Cat. No. B1590485
CAS RN: 35671-15-9
M. Wt: 154.25 g/mol
InChI Key: JWGLVEFPXSKNBN-VIFPVBQESA-N
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Description

Synthesis Analysis

Alcohols can be synthesized from a variety of methods, including the hydration of alkenes, reduction of aldehydes, ketones, carboxylic acids, and esters .


Molecular Structure Analysis

The molecular structure of alcohols involves a hydroxyl (-OH) group attached to a carbon atom . Alcohols can be classified as primary, secondary, or tertiary, depending on how the carbon of the alkyl group is bonded to the hydroxyl group .


Chemical Reactions Analysis

Alcohols undergo a variety of chemical reactions, including oxidation to produce aldehydes, ketones, and carboxylic acids . They can also undergo substitution reactions to form ethers and esters .


Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is due to the formation of hydrogen bonds between water and alcohol molecules .

Scientific Research Applications

  • Chemical Composition and Potential Commercialization : An essential oil from Santolina chamaecyparissus, containing (+)-Santolina alcohol, shows promise for commercialization due to its unique chemical composition, which includes compounds like artemisia ketone, yomogi alcohol, and artemisia alcohol (Derbesy, Touche, & Zola, 1989).

  • Antibacterial Properties : The essential oil of Artemisia herba-alba, containing (+)-Santolina alcohol, demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria (Yashphe, Segal, Breuer, & Erdreich-Naftali, 1979).

  • Antifungal Applications : Santolina oil, with (+)-Santolina alcohol as a component, is effective against candidiasis in vitro and in vivo. It also shows a synergistic effect with clotrimazole in controlling Candida albicans (Suresh, Sriram, Dhanaraj, Elango, & Chinnaswamy, 1997).

  • Traditional Uses and Biological Activities : The genus Santolina, containing (+)-Santolina alcohol, is used in traditional medicine for antimicrobial, anti-inflammatory, antispasmodic, digestive, and analgesic activities. Phytochemical investigations reveal the presence of terpenoids, coumarins, and flavonoids (Tundis & Loizzo, 2018).

  • Antioxidant and Free Radical Scavenging Potential : Achillea santolina extracts, containing (+)-Santolina alcohol, exhibit strong antioxidant activities in various in vitro systems, suggesting potential therapeutic applications (Ardestani & Yazdanparast, 2007).

  • Antibacterial Activity in Essential Oil : The essential oil of Achillea ligustica, which includes (+)-Santolina alcohol, shows promising antibacterial activity against Streptomyces species (Filippi, Lanfranchi, Prado, Baldovini, & Meierhenrich, 2006).

  • Corrosion Inhibition Properties : Santolina chamaecyparissus extract, a source of (+)-Santolina alcohol, inhibits corrosion of stainless steel in NaCl solutions, suggesting applications in material science (Shabani‐Nooshabadi & Ghandchi, 2015).

Mechanism of Action

The mechanism of action of alcohols, particularly ethanol, involves various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . Alcohol is both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .

Safety and Hazards

Ethanol, a common alcohol, is highly flammable and carries a substantial risk of causing fires and explosions . It can also cause serious eye irritation and is suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

Future research in the field of alcohol studies could focus on more nuanced conceptualization of alcohol’s negative reinforcing effects in the context of pain, broader use of clinically-relevant experimental pain induction modalities, and characterization of age, biological sex, gender, race, and ethnicity as moderators of pain/alcohol interactions .

properties

IUPAC Name

(3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGLVEFPXSKNBN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C=C)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H](C=C)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487451
Record name (+)-Santolina alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Santolina alcohol

CAS RN

35671-15-9
Record name (+)-Santolina alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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